
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is an organic compound that features a pyrazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the ethan-1-ol group. One common method is the cyclization of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The stereochemistry can be controlled using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or other metal catalysts.
Substitution: Halogenation using NBS (N-Bromosuccinimide) or nitration using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carbaldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research into this compound may reveal similar activities, making it a candidate for drug development.
Medicine
In medicine, compounds containing pyrazole rings are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, depending on its biological activity.
Industry
Industrially, such compounds can be used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals. Their versatility makes them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-pyrazol-3-yl)ethan-1-ol would depend on its specific biological target. Typically, pyrazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-pyrazol-3-yl)propan-1-ol: Similar structure with an additional carbon in the alkyl chain.
(1S)-1-(1H-pyrazol-3-yl)butan-1-ol: Similar structure with two additional carbons in the alkyl chain.
(1S)-1-(1H-pyrazol-3-yl)ethan-2-ol: Similar structure with the hydroxyl group on the second carbon.
Uniqueness
(1S)-1-(1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific stereochemistry and the position of the hydroxyl group. This can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1S)-1-(1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-2-3-6-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m0/s1 |
InChI Key |
CABHXTNYNGUYFF-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NN1)O |
Canonical SMILES |
CC(C1=CC=NN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


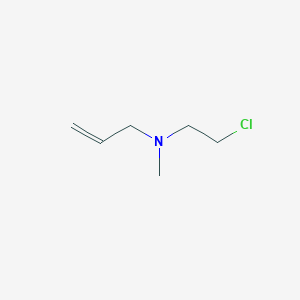
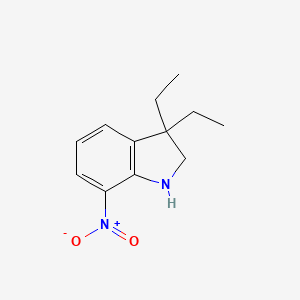

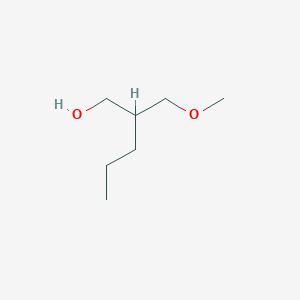
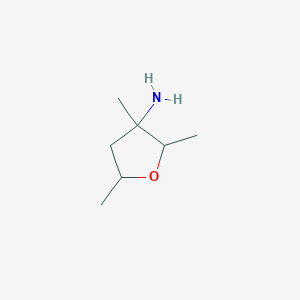
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)

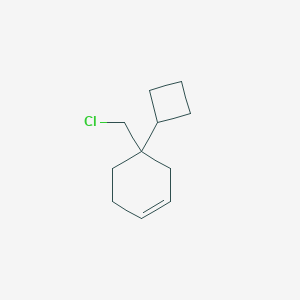
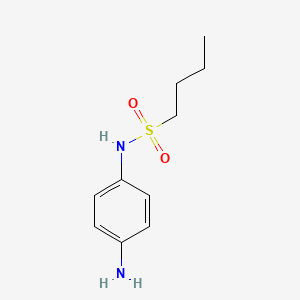
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2,2,2-trifluoroethoxy)methyl]pentanoic acid](/img/structure/B13197475.png)
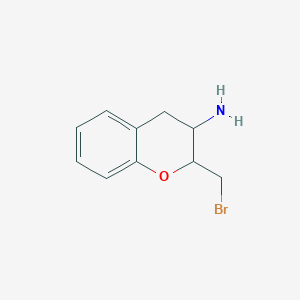
![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
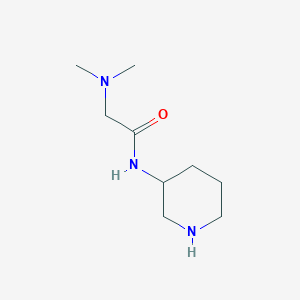
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
